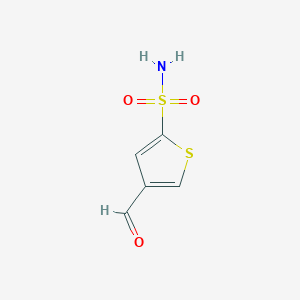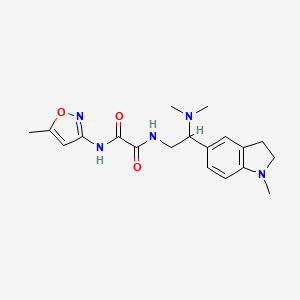
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orexin Receptor Antagonists
Research on orexin receptors, which play a significant role in the regulation of sleep and wakefulness, has identified compounds with dimethylamino and isoxazolyl groups as potential sleep modulators. For instance, the blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects mediated by orexin-2 receptor antagonism, highlighting the intricate balance between these receptors in sleep regulation (Dugovic et al., 2009).
Neurokinin-1 Receptor Antagonists
Compounds targeting the neurokinin-1 receptor have applications in managing emesis and depression. A study presented an orally active, water-soluble neurokinin-1 receptor antagonist that shows promise for intravenous and oral administration in clinical settings, demonstrating the therapeutic potential of such molecules (Harrison et al., 2001).
Fluorescent and Colorimetric Sensors
The development of fluorescent and colorimetric sensors for detecting pH changes has been facilitated by compounds with dimethylamino groups. These sensors exhibit a 'turn-on' fluorescence response toward protons, indicating their utility in analytical chemistry and biological research (Liu et al., 2015).
Light Shifting and Fluorescent Markers
The spectral properties of certain dimethylamino derivatives have been studied for their potential as light shifters and fluorescent markers, especially in biomedical applications. These compounds show bright fluorescence in various media, making them suitable for developing fluorescent markers (Galunov et al., 2003).
Anticancer Agents
Some derivatives with structures incorporating dimethylamino and methylisoxazolyl groups have shown potent cytotoxic activity against cancer cell lines. These compounds' mechanisms include DNA-binding and topoisomerase I-targeting activity, underscoring their potential as anticancer agents (Ruchelman et al., 2004).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-12-9-17(22-27-12)21-19(26)18(25)20-11-16(23(2)3)13-5-6-15-14(10-13)7-8-24(15)4/h5-6,9-10,16H,7-8,11H2,1-4H3,(H,20,25)(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGSHVNHAPXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Cyclopropyl-3-{2-oxo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2720844.png)
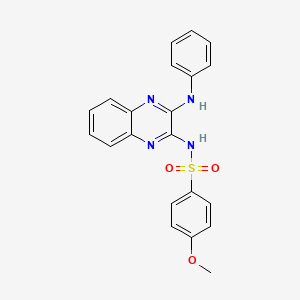
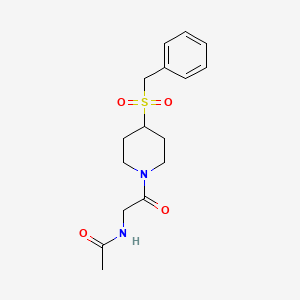
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
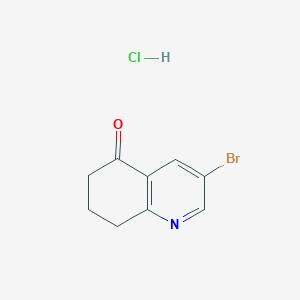

![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
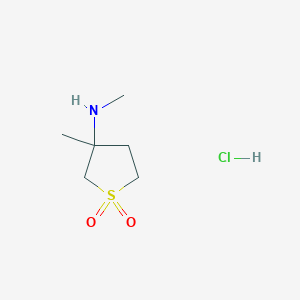

![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
